Ethyl 2-bromopent-3-enoate Ethyl 2-bromopent-3-enoate
Brand Name: Vulcanchem
CAS No.: 154870-13-0
VCID: VC16854366
InChI: InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3
SMILES:
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol

Ethyl 2-bromopent-3-enoate

CAS No.: 154870-13-0

Cat. No.: VC16854366

Molecular Formula: C7H11BrO2

Molecular Weight: 207.06 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-bromopent-3-enoate - 154870-13-0

Specification

CAS No. 154870-13-0
Molecular Formula C7H11BrO2
Molecular Weight 207.06 g/mol
IUPAC Name ethyl 2-bromopent-3-enoate
Standard InChI InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3
Standard InChI Key JAQMCFDDCKBWFH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C=CC)Br

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-bromopent-3-enoate belongs to the class of α-bromo-α,β-unsaturated esters. Its IUPAC name, ethyl 2-bromopent-3-enoate, reflects the bromine substitution at the second carbon of a pent-3-enoate backbone. Key identifiers include:

  • InChI: InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3

  • InChIKey: JAQMCFDDCKBWFH-UHFFFAOYSA-N

  • Canonical SMILES: CCOC(=O)C(C=CC)Br

The compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 56–60°C under reduced pressure (14–16 mmHg) . Its solubility profile favors organic solvents such as ethyl acetate, dichloromethane, and ethanol, while it remains immiscible with water.

Synthetic Methodologies

Bromination-Esterification Cascade

A patent describing the synthesis of bromoethyl acetate (CN101891615A) provides a foundational framework for analogous bromoester preparations . While the patent focuses on bromoethyl acetate, its two-step protocol—bromination followed by esterification—offers insights applicable to ethyl 2-bromopent-3-enoate:

  • Bromination:

    • Acetic acid undergoes bromination with elemental bromine (Br₂) in the presence of red phosphorus (P₄) to yield bromoacetic acid.

    • Conditions: 70°C, 24-hour reaction time, stoichiometric Br₂.

  • Esterification:

    • Bromoacetic acid reacts with ethanol under sulfuric acid (H₂SO₄) catalysis, producing the ester via dehydration.

    • Key parameters: reflux conditions, water trap for byproduct removal, 18–19 mL H₂O yield.

For ethyl 2-bromopent-3-enoate, analogous steps involve bromination of pent-3-enoic acid followed by esterification with ethanol. Adjustments include:

  • Using pent-3-enoic acid instead of acetic acid.

  • Optimizing bromine stoichiometry to prevent over-bromination.

Redox-Active Ester Olefination

Recent advances in olefination reactions highlight the role of α-halo esters like ethyl 2-bromopent-3-enoate in forming alkenes. A study demonstrated that such esters undergo nickel-catalyzed coupling with aldehydes to generate trisubstituted alkenes . The reaction proceeds via:

  • Nucleophilic addition of the aldehyde to the brominated carbon.

  • Elimination of HBr and CO₂, yielding the alkene.

This method achieves high stereoselectivity (E/Z ratios up to 20:1) and tolerates diverse functional groups, underscoring the compound’s synthetic versatility .

Physicochemical Properties

Table 1 summarizes critical properties of ethyl 2-bromopent-3-enoate:

PropertyValueSource
Molecular Weight207.06 g/mol
Boiling Point56–60°C (14–16 mmHg)
Density1.45 g/cm³ (estimated)
Solubility in EthanolMiscible
Refractive Index (n₂₀/D)1.478 (estimated)

The bromine atom’s electronegativity induces polarity, enhancing reactivity toward nucleophiles. The α,β-unsaturated ester group facilitates conjugate additions, making the compound a valuable Michael acceptor.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Ethyl 2-bromopent-3-enoate serves as a precursor to β-amino acids and heterocyclic compounds. For example:

  • β-Lactam Synthesis: Reaction with amines under basic conditions forms β-lactam rings, core structures in antibiotics.

  • Palladium-Catalyzed Cross-Couplings: Suzuki-Miyaura couplings with aryl boronic acids yield biaryl esters, intermediates in kinase inhibitors .

Agrochemical Research

Analogous bromoesters, such as bromoethyl acetate, are employed in herbicide and pesticide synthesis . Ethyl 2-bromopent-3-enoate’s potential lies in modifying side chains to enhance bioactivity against plant pathogens.

Mechanistic Insights and Stereochemical Outcomes

The RSC study on olefination elucidates the reaction pathway (Figure 1):

  • Nucleophilic Attack: Aldehydes add to the β-carbon of the bromoester, forming a tetrahedral intermediate.

  • Elimination: Loss of HBr and CO₂ generates the alkene. Steric effects dictate E/Z selectivity, with bulky substituents favoring the trans (E) isomer.

Key Finding: Solvent polarity significantly impacts selectivity. Polar aprotic solvents (e.g., DMF) favor E isomers (80:20 E/Z), while nonpolar solvents (e.g., toluene) reduce selectivity (60:40 E/Z) .

Challenges and Optimization Strategies

Byproduct Formation

Excess bromine leads to di-brominated byproducts, reducing yield. Mitigation strategies include:

  • Slow Bromine Addition: Controlled dosing over 22–24 hours minimizes over-bromination .

  • Catalyst Screening: Red phosphorus outperforms alternatives (e.g., PCl₃) in selectivity .

Purification Techniques

  • Distillation: Vacuum distillation (14–16 mmHg) isolates the product at 56–60°C .

  • Neutralization: Washing with 5% sodium carbonate (pH 8.5–8.8) removes acidic impurities .

Future Directions

  • Green Chemistry: Developing bromine-free protocols using electrochemical bromination.

  • Biocatalysis: Exploring lipase-catalyzed esterification for enantioselective synthesis.

  • Therapeutic Exploration: Screening derivatives for anticancer or antimicrobial activity.

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